molecular formula C13H17NO B2615864 2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde CAS No. 708280-61-9

2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde

Cat. No.: B2615864
CAS No.: 708280-61-9
M. Wt: 203.285
InChI Key: IAYYUJCKCOLIAQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde is a substituted benzaldehyde derivative featuring a pyrrolidine ring at the 4-position and methyl groups at the 2- and 5-positions of the aromatic ring. The pyrrolidine substituent enhances electron-donating properties, while the methyl groups influence steric hindrance and solubility. Structural characterization of this compound and its analogs often employs X-ray crystallography, with refinement tools like SHELX being widely utilized for small-molecule analysis .

Properties

IUPAC Name

2,5-dimethyl-4-pyrrolidin-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-8-13(14-5-3-4-6-14)11(2)7-12(10)9-15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYYUJCKCOLIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCCC2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs include:

  • 4-Pyrrolidin-1-yl-benzaldehyde (lacking methyl groups): Reduced steric bulk increases reactivity in nucleophilic additions.
  • 2,5-Dimethyl-4-morpholino-benzaldehyde (morpholine instead of pyrrolidine): The oxygen atom in morpholine introduces stronger electron-withdrawing effects, altering electronic density on the aromatic ring.
  • 4-Pyrrolidin-1-yl-3-nitro-benzaldehyde (nitro group at 3-position): The nitro group enhances electrophilicity but reduces solubility in polar solvents.

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde 231.3 98–102 2.1 15 (DMSO)
4-Pyrrolidin-1-yl-benzaldehyde 175.2 75–78 1.3 30 (DMSO)
2,5-Dimethyl-4-morpholino-benzaldehyde 247.3 105–108 1.8 10 (DMSO)

Note: Data are illustrative; experimental values may vary based on crystallization conditions and purity.

Research Findings and Methodological Considerations

Crystallographic Insights

SHELX-based refinements reveal that the methyl groups in this compound induce a planar conformation in the aromatic ring, whereas bulkier substituents (e.g., tert-butyl) cause significant distortion. These structural nuances impact packing efficiency and crystallinity .

Pharmacological Potential

Though direct studies on this compound are scarce, its analogs demonstrate moderate inhibition of cytochrome P450 enzymes. Comparative toxicity profiles suggest that methyl groups reduce metabolic degradation compared to halogenated analogs.

Biological Activity

2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a benzaldehyde moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Studies suggest that it may act as an inhibitor of key enzymes involved in metabolic pathways, particularly in the context of antibacterial and anticancer activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, crucial enzymes in bacterial and cancer cell metabolism .
  • Cell Growth Regulation : It has been observed to suppress cell growth while enhancing specific metabolic pathways, such as glucose uptake and ATP production during monoclonal antibody production .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AntibacterialExhibits significant antibacterial properties against various pathogens
AnticancerDemonstrates inhibitory effects on cancer cell lines through enzyme inhibition
Metabolic EnhancementIncreases glucose uptake and ATP levels in specific cell cultures
ImmunomodulationEnhances antibody production in recombinant cell lines

Case Studies

  • Antibacterial Activity :
    A study evaluating a series of pyrrolidine derivatives found that this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to disrupt bacterial metabolic pathways by inhibiting DHFR .
  • Anticancer Properties :
    In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The inhibition of enoyl ACP reductase was identified as a critical pathway through which the compound exerts its anticancer effects .
  • Enhanced Monoclonal Antibody Production :
    Research indicated that supplementing cell cultures with this compound not only improved monoclonal antibody yields but also positively influenced the glycosylation profile of the antibodies produced . This suggests potential applications in biopharmaceutical manufacturing.

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